molecular formula C23H18BrN3O2S2 B2432580 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide CAS No. 864859-38-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide

Cat. No.: B2432580
CAS No.: 864859-38-1
M. Wt: 512.44
InChI Key: GYMUFROVGWTWCL-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including some antitubercular compounds . It’s often used in medicinal chemistry and the development of new bioactive compounds .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Resistance : A study explored the synthesis of substituted 2-aminobenzothiazoles derivatives, revealing their promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistance Gram-positive bacteria, and other bacterial and fungal strains (Anuse et al., 2019).

Anticancer Research

  • Anticancer Effects : Research on 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives indicated significant antiproliferative activities against various cancer cell lines and reduced acute oral toxicity, suggesting potential as anticancer agents with low toxicity (Xie et al., 2015).

Molecular Docking and Synthesis

  • Molecular Docking Studies : Some studies have focused on the molecular docking properties of these compounds, evaluating their potential as inhibitors for various biological targets, indicating a basis for further drug design and synthesis (Anuse et al., 2019).

Quantum Calculations and Reactivity

  • Quantum Calculations : Investigations into the reactivity of related compounds and their quantum calculations have provided insights into their chemical properties and potential applications (Fahim & Ismael, 2019).

Biochemical Applications

  • Enzyme Inhibition : Some derivatives have been investigated for their inhibitory effects on enzymes like PI3K and mTOR, providing a basis for developing new therapeutic agents (Stec et al., 2011).

Other Biological Activities

  • The compound's derivatives have shown a range of biological activities including antimicrobial, antiinflammatory, and anticancer properties, indicating their versatility in pharmacological research (Rao et al., 2018).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to have potent activity against M. tuberculosis . They often work by inhibiting key enzymes in the bacteria .

Future Directions

Benzothiazole derivatives are a promising area of research in medicinal chemistry, with potential applications in the treatment of various diseases . Future research will likely continue to explore the synthesis and biological activity of these compounds.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S2/c1-13(28)27-11-10-16-19(12-27)31-23(26-21(29)14-6-8-15(24)9-7-14)20(16)22-25-17-4-2-3-5-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUFROVGWTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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